molecular formula C24H14F4N4O3 B2654712 3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1359064-94-0

3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2654712
CAS No.: 1359064-94-0
M. Wt: 482.395
InChI Key: HEGRLDVBJYGIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C24H14F4N4O3 and its molecular weight is 482.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel synthetic routes have been developed for the preparation of compounds with potential as Positron Emission Tomography (PET) radiotracers, such as [18F]MNI-659, indicating their utility in brain imaging for studying neurological disorders. The comparative study of [18F]fluorination and [18F]fluoroethylation reactions demonstrates the importance of synthetic strategies in achieving high radiochemical yield and purity for clinical use (Mori et al., 2017).
  • Research into the microscopic mechanisms of light-induced tetrazole-quinone 1,3-dipolar cycloadditions via electronic structure calculations has provided insights into the synthetic pathways for pyrazole-fused quinones. Such studies are crucial for the design of photoinduced reactions and the development of green synthetic methods (He et al., 2021).
  • Vibrational spectroscopic studies, alongside HOMO-LUMO and NBO analysis, have been applied to similar quinazoline derivatives. These analyses aid in understanding the electronic properties and stability of molecules, which is vital for designing chemotherapeutic agents (Sebastian et al., 2015).

Biological Applications and Potential

  • Fluorinated quinazoline derivatives have shown prospects in antiviral research, offering a pathway for discovering new active substances against viruses like monkeypox and ectromelia. Such studies underscore the potential of fluorine-containing compounds in the search for novel antiviral agents (Lipunova et al., 2012).
  • The development of colorimetric and fluorescent chemosensors based on naphthalimide derivatives for fluoride ion detection illustrates the application of similar compounds in analytical chemistry. This research highlights the versatility of fluorinated compounds in sensor technology (Zhang et al., 2020).

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F4N4O3/c25-18-4-2-1-3-15(18)12-32-22(33)17-10-7-14(11-19(17)29-23(32)34)21-30-20(31-35-21)13-5-8-16(9-6-13)24(26,27)28/h1-6,8-9,14,17,19H,7,10-12H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBPDSYGTMESEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)NC(=O)N(C2=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.